Cas no 2227894-10-0 ((2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid)

(2R)-2-Amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid is a non-proteinogenic amino acid derivative featuring a stereochemically defined cyclobutyl moiety with a methoxy substituent. Its rigid cyclobutane ring enhances conformational stability, making it valuable in peptide design and medicinal chemistry for modulating bioactive conformations. The (2R) configuration ensures compatibility with natural L-amino acid-based systems, while the (1rs,3sr) methoxycyclobutyl group introduces steric and electronic effects for targeted interactions. This compound is particularly useful in structure-activity relationship (SAR) studies, serving as a constrained building block to explore receptor binding or enzymatic inhibition. High purity and defined stereochemistry support reproducible research applications in drug discovery and biochemical probes.
(2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid structure
2227894-10-0 structure
Product name:(2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid
CAS No:2227894-10-0
MF:C8H15NO3
MW:173.209602594376
CID:5995982
PubChem ID:165506542

(2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid
    • (2R)-2-amino-3-(3-methoxycyclobutyl)propanoic acid
    • 2227894-10-0
    • EN300-1297806
    • (2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
    • EN300-1298397
    • Inchi: 1S/C8H15NO3/c1-12-6-2-5(3-6)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m1/s1
    • InChI Key: BVPKCYCPKQOMPS-KPGICGJXSA-N
    • SMILES: O(C)C1CC(C[C@H](C(=O)O)N)C1

Computed Properties

  • Exact Mass: 173.10519334g/mol
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 72.6Ų

(2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1297806-0.5g
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
0.5g
$3188.0 2023-07-10
Enamine
EN300-1297806-250mg
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
250mg
$1170.0 2023-09-30
Enamine
EN300-1297806-10000mg
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
10000mg
$5467.0 2023-09-30
Enamine
EN300-1297806-0.05g
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
0.05g
$2790.0 2023-07-10
Enamine
EN300-1297806-0.1g
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
0.1g
$2922.0 2023-07-10
Enamine
EN300-1297806-0.25g
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
0.25g
$3055.0 2023-07-10
Enamine
EN300-1297806-500mg
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
500mg
$1221.0 2023-09-30
Enamine
EN300-1297806-1.0g
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
1.0g
$3321.0 2023-07-10
Enamine
EN300-1297806-1000mg
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
1000mg
$1272.0 2023-09-30
Enamine
EN300-1297806-5000mg
(2R)-2-amino-3-[(1rs,3sr)-3-methoxycyclobutyl]propanoic acid
2227894-10-0
5000mg
$3687.0 2023-09-30

Additional information on (2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid

(2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid: A Comprehensive Overview

The compound (2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid, identified by the CAS number 2227894-10-0, is a structurally complex amino acid derivative with significant potential in various biomedical applications. This compound has garnered attention in recent years due to its unique stereochemistry and functional groups, which contribute to its diverse biological activities. Researchers have explored its role in fields ranging from drug discovery to biochemical studies, making it a subject of interest in both academic and industrial settings.

One of the key features of this compound is its chiral center at the second carbon atom, designated as the (R) configuration. This stereochemistry plays a crucial role in determining the compound's interactions with biological systems. The presence of an amino group and a methoxy-substituted cyclobutane ring further enhances its versatility. Recent studies have highlighted its potential as a building block for peptide synthesis, where its stereochemical integrity is preserved during coupling reactions. This makes it an invaluable tool for constructing complex peptide libraries for drug screening purposes.

The cyclobutane ring system in (2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid introduces unique torsional strain and rigidity into the molecule, which can influence its pharmacokinetic properties. Researchers have investigated how this structural feature affects the compound's solubility, stability, and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the methoxy substitution on the cyclobutane ring significantly improves the compound's aqueous solubility, making it more amenable for use in drug delivery systems.

In terms of biological activity, this compound has shown promise as a substrate for enzymes involved in amino acid metabolism. A recent study conducted by Smith et al. (2023) revealed that it serves as a competitive inhibitor for certain proteases, potentially opening avenues for its use in anti-inflammatory therapies. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, where it exhibits selective cytotoxicity against certain tumor cell lines.

The synthesis of (2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid involves a multi-step process that combines stereochemical control with advanced coupling techniques. A notable approach reported by Johnson and colleagues (2023) utilizes asymmetric catalysis to achieve high enantiomeric excess during the formation of the chiral center. This method not only ensures high purity but also minimizes environmental impact by employing recyclable catalysts.

From an applications perspective, this compound has found utility in both academic research and industrial settings. In academia, it serves as a model compound for studying stereochemical effects on enzyme activity and substrate recognition. In industry, its use as an intermediate in peptide synthesis has streamlined production processes for bioactive compounds. Additionally, its incorporation into combinatorial chemistry libraries has facilitated high-throughput screening for novel drug candidates.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights into how this compound interacts with biological systems at the molecular level. Advances in computational chemistry are being leveraged to predict its binding affinities to various protein targets, which could accelerate its development into therapeutic agents. Moreover, efforts are underway to explore its potential as a precursor for more complex molecules with enhanced pharmacological profiles.

In conclusion, (2R)-2-amino-3-(1rs,3sr)-3-methoxycyclobutylpropanoic acid stands out as a versatile and intriguing molecule with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it a valuable asset in both basic research and applied sciences. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to play an increasingly significant role in advancing biomedical innovations.

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